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molecular formula C12H12N4O2S B8429497 6-Methoxycarbonyl-5-methyl-7-(2-thienyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine

6-Methoxycarbonyl-5-methyl-7-(2-thienyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine

Cat. No. B8429497
M. Wt: 276.32 g/mol
InChI Key: LMDMUGAFVVEQNN-UHFFFAOYSA-N
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Patent
US04918074

Procedure details

A mixture of 50 g of methyl 2-acetyl-3-(2-thienyl)acrylate, 20 g of 3-amino-1,2,4-triazole and 300 ml of ethanol is heated under reflux for 4 hours. The precipitated white crystals are collected by filtration to give 29.5 g of 6-methoxycarbonyl-5-methyl-7-(2-thienyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine, melting at 239°-240° C.
Name
methyl 2-acetyl-3-(2-thienyl)acrylate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4](=[CH:9][C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)[C:5]([O:7][CH3:8])=[O:6])(=O)[CH3:2].[NH2:15][C:16]1[N:20]=[CH:19][NH:18][N:17]=1>C(O)C>[CH3:8][O:7][C:5]([C:4]1[CH:9]([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)[N:17]2[N:18]=[CH:19][N:20]=[C:16]2[NH:15][C:1]=1[CH3:2])=[O:6]

Inputs

Step One
Name
methyl 2-acetyl-3-(2-thienyl)acrylate
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OC)=CC=1SC=CC1
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NNC=N1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitated white crystals are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(NC=2N(C1C=1SC=CC1)N=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.5 g
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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